molecular formula C7H8ClNO B1267940 2-(Aminomethyl)-4-chlorophenol CAS No. 3970-05-6

2-(Aminomethyl)-4-chlorophenol

Cat. No. B1267940
CAS RN: 3970-05-6
M. Wt: 157.6 g/mol
InChI Key: PTZMBOCHADEFMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

Studies on similar compounds have employed X-ray diffraction techniques, IR, 1H NMR, and 13C NMR to characterize their structure, indicating strong intermolecular hydrogen bonds which contribute to their stability and reactivity (Şahin et al., 2014). Such methods are crucial for understanding the molecular geometry of 2-(Aminomethyl)-4-chlorophenol and its derivatives.

Chemical Reactions and Properties

The chemical reactivity of 2-(Aminomethyl)-4-chlorophenol is influenced by its molecular structure, where hydrogen bonding plays a significant role in its interactions and reactivity with other compounds. For instance, the formation of organic salts through hydrogen bonding has been observed in the case of similar chlorophenol compounds, highlighting the role of weak and strong hydrogen bonds in the crystal packing and reactivity (Jin & Wang, 2013).

Physical Properties Analysis

The physical properties of 2-(Aminomethyl)-4-chlorophenol, such as melting point, solubility, and crystalline structure, are determined by its molecular configuration and intermolecular forces. Research on similar compounds employing X-ray diffraction and spectroscopic methods has provided insights into the structural features that influence their physical properties (Ünver et al., 2001).

Chemical Properties Analysis

The chemical properties of 2-(Aminomethyl)-4-chlorophenol, including acidity, basicity, and reactivity towards various chemical reagents, can be inferred from studies on similar compounds. These properties are often elucidated through experimental and computational studies, providing a comprehensive understanding of its behavior in chemical reactions (Bakheit et al., 2023).

Scientific Research Applications

Spectrophotometric Detection

A study by Mukdasai et al. (2016) demonstrated the use of 2-chlorophenol (2-CP), a compound related to 2-(Aminomethyl)-4-chlorophenol, in spectrophotometric detection. The method involved derivatization with 4-aminoantipyrine and preconcentration using solid phase extraction with magnetic nanoparticles. This approach was applied for determining 2-CP in soil samples, showcasing its utility in environmental monitoring and analysis (Mukdasai et al., 2016).

Photocatalytic Degradation

Lin et al. (2018) explored the photocatalytic degradation of chlorophenols using titanium dioxide doped with copper. Their research focused on the degradation of 2-CP under visible light, investigating factors like catalyst dosage and initial concentration of 2-CP. This study highlights the potential of modified titanium dioxide in treating chlorophenol-contaminated environments, which can be extended to compounds like 2-(Aminomethyl)-4-chlorophenol (Lin et al., 2018).

Hydrogen Bonding Studies

Jin and Wang (2013) conducted studies focusing on hydrogen bonding between 2-amino-4-chlorophenol and various acidic compounds. They prepared multicomponent crystals and characterized them through X-ray diffraction, IR, and elemental analysis. This research provides insight into the intermolecular interactions of 2-amino-4-chlorophenol, contributing to a better understanding of its chemical behavior and potential applications in crystal engineering and material science (Jin & Wang, 2013).

Alkaline Induced Degradation

Ellaithy et al. (2003) investigated the alkaline-induced degradation of chlorzoxazone, identifying 2-amino-4-chlorophenol as a degradation product. This study is significant for understanding the stability and degradation pathways of chlorzoxazone, providing insights that can be applied to related compounds like 2-(Aminomethyl)-4-chlorophenol (Ellaithy et al., 2003).

Photocatalytic Detoxification

Guillard et al. (1999) examined the photocatalytic properties of various industrial TiO2 catalysts, using 4-chlorophenol degradation as a model reaction. This study offers valuable insights into the treatment of contaminated waters and can inform the application of similar photocatalytic processes to other chlorophenols, including 2-(Aminomethyl)-4-chlorophenol (Guillard et al., 1999).

Nanocomposite for Photocatalytic Decomposition

Singh et al. (2017) developed a magnetic nanocomposite for the effective photocatalytic decomposition of 4-chlorophenol in water. The synthesized Fe3O4-Cr2O3 nanocomposite showcased potential in the removal of toxic and non-biodegradable organic contaminants, a method that could be adapted for compounds like 2-(Aminomethyl)-4-chlorophenol (Singh et al., 2017).

properties

IUPAC Name

2-(aminomethyl)-4-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZMBOCHADEFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50960302
Record name 2-(Aminomethyl)-4-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-4-chlorophenol

CAS RN

3970-05-6
Record name 3970-05-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26173
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Aminomethyl)-4-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of LiAlH4 (437 mg, 11.5 mmol) in dry tetrahydrofuran (30 mL) under nitrogen atmosphere, a solution of 5-chloro-2-hydroxybenzamide 74 (1.5 g, 5.7 mmol) in THF (10 mL) was added and the mixture was refluxed for 3 h. After cooling, the excess of LiAlH4 was destroyed with a saturated solution of sodium sulfate. The mixture was filtered on MgSO4 and the filtrate concentrated in vacuo. The residue was partitioned between water (30 mL) and CH2Cl2 (30 mL). The aqueous phase was separated and extracted with CH2Cl2 (20 mL×2). The combined organic phases were dried over Na2SO4, filtered and concentrated. The obtained solid was recrystallized from ethanol obtaining 787 mg of pure product (yield 88%). 1H NMR (CDCl3, 300 MHz) δ 7.10 (dd, J=6.6, 2.7 Hz, 1H), 6.94 (d, J=2.4 Hz, 1H), 6.76 (d, J=8.7 Hz, 1H), 4.10 (br s, 2H), 1.61 (br s, 2H). MS (m/e) (API-ES) 158 (M+H)+, m.p. 160-162° C.
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10 mL
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Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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